6-Amino-1-benzyl-5-methylaminouracil 6-Amino-1-benzyl-5-methylaminouracil 6-amino-5-(methylamino)-1-(phenylmethyl)pyrimidine-2,4-dione is a pyrimidone.
Brand Name: Vulcanchem
CAS No.: 72816-88-7
VCID: VC20767460
InChI: InChI=1S/C12H14N4O2/c1-14-9-10(13)16(12(18)15-11(9)17)7-8-5-3-2-4-6-8/h2-6,14H,7,13H2,1H3,(H,15,17,18)
SMILES: CNC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N
Molecular Formula: C12H14N4O2
Molecular Weight: 246.27 g/mol

6-Amino-1-benzyl-5-methylaminouracil

CAS No.: 72816-88-7

Cat. No.: VC20767460

Molecular Formula: C12H14N4O2

Molecular Weight: 246.27 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-1-benzyl-5-methylaminouracil - 72816-88-7

Specification

Description 6-amino-5-(methylamino)-1-(phenylmethyl)pyrimidine-2,4-dione is a pyrimidone.
CAS No. 72816-88-7
Molecular Formula C12H14N4O2
Molecular Weight 246.27 g/mol
IUPAC Name 6-amino-1-benzyl-5-(methylamino)pyrimidine-2,4-dione
Standard InChI InChI=1S/C12H14N4O2/c1-14-9-10(13)16(12(18)15-11(9)17)7-8-5-3-2-4-6-8/h2-6,14H,7,13H2,1H3,(H,15,17,18)
Standard InChI Key HMRFBSJXLDMJAC-UHFFFAOYSA-N
SMILES CNC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N
Canonical SMILES CNC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator